Comprehensive Technical Guide on H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl: Molecular Architecture, Synthesis, and Analytical Characterization
Comprehensive Technical Guide on H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl: Molecular Architecture, Synthesis, and Analytical Characterization
Executive Summary
In the landscape of peptide drug discovery, the transition from linear sequences to conformationally constrained macrocycles represents a critical inflection point for optimizing pharmacokinetic stability and receptor selectivity. This whitepaper provides an in-depth technical analysis of H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl , a highly specialized synthetic cyclic tetrapeptide. Characterized by a side-chain to C-terminus lactam bridge and multiple stereocenters, this molecule serves as a powerful scaffold for spatial screening against G-protein coupled receptors (GPCRs) and lipid interfaces.
Molecular Architecture & Physicochemical Properties
The nomenclature H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl encodes a precise topological and stereochemical blueprint. The (1)...(1) notation designates a covalent bridge between the marked residues. Because the N-terminus is explicitly free (denoted by H-), the cyclization occurs via an intramolecular amide (lactam) bond between the ϵ -amino group of the Lysine side chain and the α -carboxyl group of the C-terminal Phenylalanine.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Formula | C35H40N6O5⋅HCl |
| Molecular Weight | 1[2] |
| Monoisotopic Mass (Free Base) | 624.306 Da |
| Cyclization Type | Side-chain to C-terminus ( ϵ -NH to α -CO) |
| Counterion | Hydrochloride (HCl) |
| Pharmacophores | Phenol (Tyr), Indole (Trp), Phenyl (Phe), Cationic Amine (Lys) |
Stereochemical Complexity: The DL-Amino Acid Impact
A defining feature of this molecule is the incorporation of racemic (DL) amino acids at the Lys, Trp, and Phe positions.1[2].
Because the N-terminal Tyrosine is fixed as the L-enantiomer, the racemic mixtures at the subsequent three positions generate a library of 23=8 distinct stereoisomers. This "spatial screening" approach allows researchers to simultaneously test multiple topological orientations of the aromatic and cationic side chains against a target receptor's binding pocket, bypassing the need to synthesize eight individual peptides sequentially.
Table 2: Stereoisomer Library Matrix
| Isomer ID | Pos 1 (Tyr) | Pos 2 (Lys) | Pos 3 (Trp) | Pos 4 (Phe) |
| Iso-1 / Iso-2 | L | L | L | L / D |
| Iso-3 / Iso-4 | L | L | D | L / D |
| Iso-5 / Iso-6 | L | D | L | L / D |
| Iso-7 / Iso-8 | L | D | D | L / D |
Experimental Workflows: Self-Validating Synthesis Protocol
To successfully synthesize a side-chain to C-terminus macrocycle, the protocol must employ an orthogonal protecting group strategy. The following methodology outlines a self-validating system for the solution-phase macrocyclization of the peptide following Solid-Phase Peptide Synthesis (SPPS).
Causality-Driven Step-by-Step Methodology
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Resin Loading (2-CTC Resin): Load Fmoc-DL-Phe-OH onto 2-Chlorotrityl chloride (2-CTC) resin. Causality: 2-CTC is highly acid-sensitive. This allows for the cleavage of the fully protected linear peptide using extremely mild acid, ensuring that standard side-chain protecting groups (like Boc and tBu) remain intact for the subsequent solution-phase cyclization.
-
Sequence Elongation: Perform sequential coupling of Fmoc-DL-Trp(Boc)-OH, Fmoc-DL-Lys(Mtt)-OH, and Boc-Tyr(tBu)-OH using standard HBTU/DIPEA chemistry. Causality: The N-terminal Tyr is protected with a Boc group rather than Fmoc to prevent unwanted reactions during cyclization. The Lys ϵ -amino group is protected with an Mtt (4-methyltrityl) group because Mtt is hyper-acid-sensitive and will be removed simultaneously with resin cleavage.
-
Mild Cleavage & Selective Deprotection: Treat the resin with 1% TFA in Dichloromethane (DCM) for 10 minutes. Causality: This specific concentration cleaves the peptide from the 2-CTC resin (liberating the Phe α -carboxyl) and strips the Mtt group (liberating the Lys ϵ -amino), while leaving the Boc and tBu groups securely attached.
-
Solution-Phase Macrocyclization: Dissolve the linear precursor in highly dilute N,N-Dimethylformamide (DMF) ( ≤1 mM) and add HATU/DIPEA. Causality: High dilution is thermodynamically critical; it forces intramolecular cyclization (forming the monomeric ring) and prevents intermolecular oligomerization.
-
Validation Checkpoint 1 (LC-MS): Analyze the crude cyclized product. The expected mass is [M+H]+=625.3 m/z. The absence of the linear precursor ( [M+H]+=643.3 m/z) validates complete cyclization.
-
Global Deprotection & Salt Exchange: Treat with 95% TFA / 2.5% TIS / 2.5% H2O to remove Boc and tBu groups. Purify via RP-HPLC and lyophilize in the presence of dilute HCl to yield the final hydrochloride salt.
Fig 1: Synthetic workflow for side-chain to C-terminus macrocyclization.
Mechanistic Signaling & Interaction Pathways
The structural motif of Tyr-Lys-Trp-Phe is highly reminiscent of endogenous neuropeptides and synthetic analogs targeting GPCRs, particularly the opioid and somatostatin receptor families.3[4]. Concurrently,5[5].
By cyclizing the peptide, the conformational ensemble is severely restricted.6[7].
Fig 2: Putative GPCR signaling pathway activated by the cyclic peptide.
References
- Title: H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).
- Title: Conformation of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (CTP-NH2), a highly selective mu-opioid antagonist peptide, by 1H and 13C n.m.
- Source: Biochemistry (ACS Publications)
- Title: Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues Source: MDPI URL
Sources
- 1. H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Conformation of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (CTP-NH2), a highly selective mu-opioid antagonist peptide, by 1H and 13C n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformation of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (CTP-NH2), a highly selective mu-opioid antagonist peptide, by 1H and 13C n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]
